Methyl 5-amino-4-chloro-1h-pyrazole-3-carboxylate hydrochloride
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Overview
Description
Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an amino group, a chloro group, and a carboxylate ester group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as hydrazine, chloroacetic acid, and methanol.
Reaction Steps: The process involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The final step involves esterification and hydrochloride formation.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for high yield and purity. This involves careful control of reaction conditions such as temperature, pressure, and pH, as well as the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Esterification: The carboxylate ester group can be formed by reacting with methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Esterification: Methanol and sulfuric acid (H2SO4).
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Ester Derivatives: Resulting from esterification reactions.
Scientific Research Applications
Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate hydrochloride has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Methyl 5-amino-1-benzyl-3-phenyl-1H-pyrazole-4-carboxylate: This compound has a similar pyrazole core but with different substituents.
Methyl 5-amino-1H-pyrazole-3-carboxylate: This compound lacks the chloro group present in Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate hydrochloride.
Uniqueness: this compound is unique due to the presence of the chloro group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds without this substituent.
Properties
IUPAC Name |
methyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2.ClH/c1-11-5(10)3-2(6)4(7)9-8-3;/h1H3,(H3,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHWKINHEMSAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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